ethyl (4-bromo-3-methyl-1H-pyrazol-1-yl)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

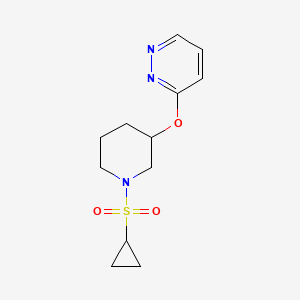

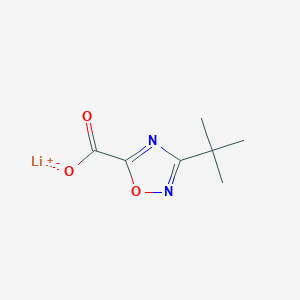

Ethyl (4-bromo-3-methyl-1H-pyrazol-1-yl)acetate is a chemical compound with the molecular formula C9H13BrN2O2 . It is a derivative of 4-Bromopyrazole, which is used in the synthesis of various pharmaceutical and biologically active compounds .

Synthesis Analysis

The synthesis of pyrazole derivatives, such as ethyl (4-bromo-3-methyl-1H-pyrazol-1-yl)acetate, often involves multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, N-tert.butylpyrazole intermediates reacted with ethylenediamine or propylenediamine via C2 SN Ar to offer N1 - (4- (1- (tert-butyl)-3-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)ethane-1,2-diamine .

Molecular Structure Analysis

The molecular structure of ethyl (4-bromo-3-methyl-1H-pyrazol-1-yl)acetate consists of a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms and three carbon atoms . The bromine atom is attached to the 4th position of the pyrazole ring .

Chemical Reactions Analysis

Pyrazole compounds, including ethyl (4-bromo-3-methyl-1H-pyrazol-1-yl)acetate, are known for their wide range of chemical reactions. They are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo a variety of reactions, including [3 + 2] cycloadditions, condensations, and dehydrogenative coupling reactions .

Physical And Chemical Properties Analysis

Ethyl (4-bromo-3-methyl-1H-pyrazol-1-yl)acetate has a molecular weight of 261.12 . Further physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

科学的研究の応用

Antimicrobial and Antibacterial Activity

Ethyl (4-bromo-3-methyl-1H-pyrazol-1-yl)acetate and its derivatives show promising antimicrobial and antibacterial properties. A study synthesized various derivatives of this compound, which were then tested against common pathogenic bacteria such as Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Psuedomonas aeruginosa. The antimicrobial activity of these compounds was found to be comparable with standard drugs like Ciprofloxacin and Tetracycline (Asif et al., 2021). Another research synthesized novel thiazoles and pyrazolo[1,5-a]pyrimidines containing an antipyrine moiety and assessed their potential antimicrobial activities (Abdelhamid & Afifi, 2010).

Dye Synthesis for Textile Industry

The compound has been utilized in the synthesis of disperse dyes for the textile industry. A research synthesized dyes derived from 3-hydrazinyl-4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazine and evaluated their color assessment on polyester fabric (Deeb, El-Hossami & Abdelgawad, 2015).

Heterocyclic Synthesis

Ethyl (4-bromo-3-methyl-1H-pyrazol-1-yl)acetate has been used in the synthesis of various heterocyclic compounds, demonstrating its versatility in chemical reactions. For instance, research has detailed the synthesis of pyran, pyridine, and pyridazine derivatives using ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates (Mohareb, Sherif, Gaber, Ghabrial & Aziz, 2004). Another study focused on the synthesis of celecoxib derivatives, investigating their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents (Küçükgüzel et al., 2013).

Crystallography and Molecular Structure Analysis

The compound also plays a role in crystallography and molecular structure analysis. For instance, research has been conducted on the synthesis, characterization, and X-ray diffraction studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate (Viveka et al., 2016).

Safety And Hazards

将来の方向性

While specific future directions for ethyl (4-bromo-3-methyl-1H-pyrazol-1-yl)acetate were not found in the search results, pyrazole-containing compounds in general have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals . They continue to receive attention for the development of new pesticides and drugs .

特性

IUPAC Name |

ethyl 2-(4-bromo-3-methylpyrazol-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O2/c1-3-13-8(12)5-11-4-7(9)6(2)10-11/h4H,3,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFIORGJMRTYFHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=C(C(=N1)C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-5-methyl-5-phenyl-1H-imidazole-2,4(3H,5H)-dione](/img/structure/B2629997.png)

![5-ethyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2629999.png)

![ethyl 6-amino-5-cyano-2-{[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]methyl}-4-(2-fluorophenyl)-4H-pyran-3-carboxylate](/img/structure/B2630001.png)

![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2630003.png)

![(Z)-ethyl 2-((cyclopropanecarbonyl)imino)-3-(2-ethoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2630007.png)

![N-(2-chlorobenzyl)-2-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide](/img/structure/B2630012.png)

![2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2630014.png)

![2-{[(3-chloro-4-fluorophenyl)(cyano)amino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2630018.png)